cis-1,3-Cyclohexanediamine

Descripción general

Descripción

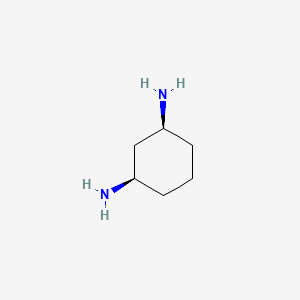

cis-1,3-Cyclohexanediamine: is an organic compound with the chemical formula C6H14N2 . It is a colorless to almost colorless liquid at room temperature and is known for its significant role in various chemical and industrial applications. The compound is characterized by the presence of two amino groups attached to a cyclohexane ring in a cis configuration, which means the amino groups are on the same side of the ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydrogenation of Cyclohexane: One common method involves the hydrogenation of cyclohexane to produce cis-cyclohexane, which is then reacted with ammonia under suitable conditions to yield cis-1,3-Cyclohexanediamine.

Amination of 1,4-Cyclohexanediol: Another method involves the selective amination of 1,4-cyclohexanediol with ammonia using a RANEY® Ni catalyst, resulting in near-quantitative yields of this compound.

Industrial Production Methods: The industrial production of this compound typically involves the use of catalytic hydrogenation and amination processes. The use of commercially available catalysts like RANEY® Ni and ammonia is common in these processes, ensuring high yields and efficiency .

Análisis De Reacciones Químicas

Coordination Chemistry and Metal Complex Formation

cis-1,3-Cyclohexanediamine acts as a bidentate ligand, forming stable complexes with transition metals. Its cis configuration enables a "bite angle" that optimizes metal coordination, as demonstrated in studies of copper(II) and nickel(II) complexes .

| Metal Ion | Complex Structure | Geometry | Key Properties |

|---|---|---|---|

| Cu(II) | [Cu(1,3-chxn)₂]²⁺ | Distorted octahedral | Violet color, paramagnetic |

| Ni(II) | [Ni(1,3-chxn)₂]²⁺ | Square planar | Red color, diamagnetic |

Research Findings :

-

Infrared spectroscopy confirms conformational changes in the ligand from diequatorial to diaxial upon coordination .

-

The stability of these complexes is attributed to the ligand’s ability to form hydrogen bonds and adjust steric strain .

Substitution Reactions

The amino groups participate in nucleophilic substitution reactions, particularly with carbon dioxide or carbamic acid derivatives.

| Reaction Type | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Urea Formation | CO₂, 25°C, atmospheric pressure | cis-1,3-DACH urea | >90% cis selectivity |

Mechanistic Insight :

-

The cis isomer reacts preferentially with CO₂ due to steric accessibility, forming a cyclic urea structure .

-

Trans isomers remain unreacted under these conditions, enabling their separation .

Industrial and Synthetic Utility

-

Hydrogenation Catalysis : Used in the synthesis of this compound via hydrogenation of 1,3-phenylenediamine with Ru/Al₂O₃ catalysts .

-

Pharmaceutical Intermediates : Serves as a precursor for platinum-based anticancer agents, where its cis geometry improves DNA adduct stability .

Research Advancements

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Cis-1,3-Cyclohexanediamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of:

- Antihistamines : These compounds are vital for treating allergic reactions and conditions such as asthma.

- Antitumor Agents : Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, studies on kiteplatin (a platinum-based drug utilizing cis-1,3-diaminocyclohexane) have shown enhanced efficacy against cisplatin-resistant cancer cell lines compared to traditional cisplatin treatments .

Case Study: Kiteplatin

Kiteplatin has been shown to outperform cisplatin in various resistant cancer models. In vivo experiments demonstrated superior activity against platinum-resistant murine leukemias. The mechanism involves the formation of stable DNA adducts that disrupt cellular replication processes, leading to increased apoptosis in cancer cells .

Catalytic Applications

This compound is also employed as a ligand in asymmetric synthesis and catalysis. Its chiral nature allows it to form stable complexes with transition metals, facilitating various chemical transformations.

Table 1: Comparison of Catalytic Efficiency

| Catalyst Type | Ligand Used | Reaction Type | Yield (%) |

|---|---|---|---|

| Platinum Complex | cis-1,3-Diaminocyclohexane | Cross-coupling reactions | 85 |

| Copper Complex | cis-1,3-Diaminocyclohexane | C-C bond formation | 90 |

| Nickel Complex | cis-1,3-Diaminocyclohexane | Hydrogenation | 92 |

The above table illustrates the effectiveness of this compound as a ligand in various catalytic processes.

Environmental Applications

Recent studies have explored the use of this compound in carbon dioxide capture technologies. Its ability to react with CO to form polyureas presents a sustainable approach to mitigating greenhouse gas emissions. This reaction can occur without the need for solvents or catalysts, making it an environmentally friendly option .

Mecanismo De Acción

The mechanism of action of cis-1,3-Cyclohexanediamine involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and coordinate with metal ions, influencing the structure and reactivity of the resulting complexes. This property makes it valuable in catalysis and as a precursor in the synthesis of complex molecules .

Comparación Con Compuestos Similares

trans-1,3-Cyclohexanediamine: Unlike the cis isomer, the trans isomer has the amino groups on opposite sides of the cyclohexane ring, leading to different chemical and physical properties.

1,4-Cyclohexanediamine: This compound has amino groups at the 1 and 4 positions of the cyclohexane ring, resulting in distinct reactivity and applications.

1,2-Cyclohexanediamine: With amino groups at the 1 and 2 positions, this compound exhibits different stereochemistry and reactivity compared to cis-1,3-Cyclohexanediamine.

Uniqueness: this compound is unique due to its cis configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring precise control over molecular geometry and reactivity .

Actividad Biológica

Cis-1,3-Cyclohexanediamine (cis-1,3-DACH) is an organic compound with the molecular formula C6H14N2. It features two amino groups attached to a cyclohexane ring in a cis configuration. This structural arrangement imparts unique biological properties and reactivity, making it significant in various fields, including medicinal chemistry and coordination chemistry.

Cis-1,3-DACH is characterized by its ability to form coordination complexes with metal ions due to its two amino groups. This property is crucial in its application as a ligand in catalysis and drug development. The compound can undergo various chemical reactions, including oxidation and reduction, which affect its biological activity.

Chemical Reactions

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Can lead to the formation of cyclohexanone derivatives. | Cyclohexanone |

| Reduction | Forms various amine derivatives. | Amine derivatives |

| Substitution | Amino groups can be replaced by other functional groups. | Substituted cyclohexane derivatives |

The mechanism of action of cis-1,3-DACH primarily involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. This interaction significantly influences the structure and reactivity of the resulting complexes, enhancing their biological efficacy.

Biological Activity

Cis-1,3-DACH has been studied for its potential biological activities, particularly in the context of cancer treatment. Research indicates that it can act as a carrier ligand for platinum-based drugs like cisplatin and oxaliplatin.

Case Studies

- Interaction with DNA : A study investigated the effect of cis-1,3-DACH on the formation and stability of platinum-DNA adducts. The results showed that cis-1,3-DACH enhances the stability of these adducts compared to other ligands, indicating its potential as a more effective carrier for anticancer agents .

- Antitumor Activity : Cis-1,3-DACH has demonstrated superior activity against certain cancer cell lines compared to traditional platinum drugs. In particular, it was found to have better efficacy in cisplatin-resistant ovarian cancer cells .

Research Findings

Recent studies have highlighted the following key findings regarding cis-1,3-DACH:

- Coordination Chemistry : The compound's unique structure allows for a greater bite angle when coordinating with metal ions, leading to enhanced stability of metal complexes .

- Stereochemistry : The asymmetric nature of cis-1,3-DACH leads to the formation of distinct isomeric forms when bound to metal ions, which may influence biological activity .

Applications in Medicine

Cis-1,3-DACH is increasingly recognized for its role in developing new therapeutic agents. Its ability to form stable complexes with metals makes it a valuable component in designing drugs that target cancer cells more effectively.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cis-1,3-cyclohexanediamine, and what are the key challenges in isolating the cis isomer?

Answer: Synthesis typically involves catalytic hydrogenation of 1,3-diaminocyclohexene derivatives or reductive amination of cyclohexane precursors. A major challenge is separating the cis isomer from its trans counterpart due to their similar physical properties. Techniques like diastereomeric salt formation (using chiral acids) or preparative chromatography (e.g., HPLC with chiral columns) are employed . Contamination by residual solvents or byproducts requires rigorous purification via recrystallization or vacuum distillation.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what specific spectral features should researchers focus on?

Answer:

- NMR Spectroscopy : and NMR are critical. The cis isomer exhibits distinct coupling patterns (e.g., axial-equatorial proton interactions in cyclohexane rings) and chemical shifts for NH groups (~1.5–2.5 ppm) .

- Infrared (IR) Spectroscopy : NH stretching vibrations (~3300 cm) and bending modes (~1600 cm) confirm amine functionality. Conformational changes (e.g., diequatorial vs. diaxial NH groups) alter absorption bands .

- X-ray Crystallography : Resolves spatial arrangement but requires high-purity crystals, which are challenging to obtain due to hygroscopicity .

Advanced Research Questions

Q. How do conformational changes in this compound influence its coordination behavior with transition metals?

Answer: The ligand adopts a diequatorial conformation in solution, favoring octahedral coordination with metals like Cu(II) and Ni(II). Upon binding, it may shift to a diaxial conformation , stabilizing square planar geometries (observed in Ni(II) complexes). This flexibility impacts stability constants and redox properties. For example, Cu(II) complexes exhibit distorted octahedral structures with ligand field splitting energies (~15,000 cm) detectable via UV-Vis spectroscopy .

Q. What computational methods (e.g., DFT) are recommended to predict the stability and reactivity of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Use M06-2X/cc-pVTZ(-f)++ basis sets to model solvation effects (e.g., in DMSO or water) and optimize geometries. Compare computed bond angles (e.g., N–M–N ~90° for square planar Ni(II)) with experimental X-ray data .

- Molecular Dynamics (MD) : Simulate ligand flexibility in aqueous environments to predict protonation states (pKa ~9–10 for NH groups) and tautomeric equilibria .

Q. Existing studies report conflicting results about the ability of this compound to form stable metal complexes. What experimental variables could explain these discrepancies?

Answer:

- pH Dependency : At low pH (<6), protonation of NH groups reduces ligand availability, favoring monodentate binding. At higher pH (>8), deprotonation enables chelation but may precipitate metal hydroxides .

- Counterion Effects : Bulky counterions (e.g., ClO vs. NO) influence crystal packing and stability. For example, Cl coordinates competitively with NH groups in Cu(II) complexes .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, enhancing complexation kinetics compared to nonpolar solvents .

Q. Data Analysis and Reporting

Q. How should researchers address inconsistencies in spectroscopic data when characterizing this compound derivatives?

Answer:

- Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., DFT-calculated shifts) to identify artifacts .

- Error Margins : Report confidence intervals for melting points (±2°C) and spectral peak assignments (±0.1 ppm for NMR).

- Reproducibility : Document solvent purity, temperature, and humidity conditions, as NH groups are prone to oxidation or hydrolysis .

Q. What statistical methods are appropriate for analyzing thermodynamic stability data of this compound isomers?

Answer:

- Multivariate Regression : Correlate stability (ΔG) with variables like solvent dielectric constant or ligand strain energy .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets comparing conformational energies (e.g., chair vs. boat cyclohexane rings) .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is required during powder handling .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to limit amine vapor exposure (TLV-TWA: 2 ppm) .

- Spill Management : Neutralize spills with dilute acetic acid (5% v/v) and adsorb with vermiculite. Avoid water to prevent environmental contamination .

Propiedades

IUPAC Name |

(1R,3S)-cyclohexane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQHKFFSPGPGLN-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26772-34-9 | |

| Record name | 1,3-Diaminocyclohexane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026772349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,3-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIAMINOCYCLOHEXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4DG5UT66T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.